2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
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Overview
Description
2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with a trifluoromethyl-substituted phenyl group and an aminoethyl linkage, making it a versatile molecule for chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multi-step organic reactions
Benzamide Core Formation: The initial step involves the acylation of 2-methylbenzoic acid with an appropriate amine under acidic conditions to form the benzamide.
Introduction of Trifluoromethyl-Substituted Phenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the benzamide reacts with a trifluoromethyl-substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Aminoethyl Linkage Formation: The final step involves the reaction of the intermediate with an aminoethylating agent, such as ethylenediamine, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or modulators of specific enzymes or receptors involved in various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The benzamide core can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2-oxo-2-{[2-(fluoromethyl)phenyl]amino}ethyl)benzamide
- 2-methyl-N-(2-oxo-2-{[2-(chloromethyl)phenyl]amino}ethyl)benzamide
- 2-methyl-N-(2-oxo-2-{[2-(bromomethyl)phenyl]amino}ethyl)benzamide
Uniqueness
Compared to similar compounds, 2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-11-6-2-3-7-12(11)16(24)21-10-15(23)22-14-9-5-4-8-13(14)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGKYDLPBDMVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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